8-Bromo-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 212.09 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, the class of compounds to which 8-Bromo-1,2,3,4-tetrahydroquinoline belongs, has been studied extensively . A common method involves a reduction-Michael addition sequence .Molecular Structure Analysis
The InChI code for 8-Bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemistry of tetrahydroquinolines, including 8-Bromo-1,2,3,4-tetrahydroquinoline, is a topic of ongoing research . For example, one study discusses the transition-metal-catalyzed directed carbon–carbon bond forming reactions for the C8–H functionalization of quinolines and tetrahydroquinolines .Physical And Chemical Properties Analysis
8-Bromo-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 212.09 .Scientific Research Applications
Biologically Active Molecules and Alkaloids
1,2,3,4-Tetrahydroisoquinoline serves as an essential structural motif in various natural products and therapeutic lead compounds. Researchers have focused on synthesizing its C(1)-substituted derivatives, which act as precursors for alkaloids with multifarious biological activities . These derivatives play a crucial role in drug discovery and development.
Antioxidant and Corrosion Inhibitor
8-Bromo-1,2,3,4-tetrahydroquinoline is employed as an antioxidant and corrosion inhibitor. Its ability to scavenge free radicals and protect against oxidative damage makes it valuable in materials science and industrial applications .
Chiral Scaffolds in Asymmetric Catalysis
THIQ derivatives, especially those with a stereogenic center at position C(1), serve as chiral scaffolds in asymmetric catalysis. Their unique structural features make them useful for designing enantioselective reactions and synthesizing complex molecules .
Analgesic Properties
Certain 1,2,3,4-tetrahydroquinoline derivatives exhibit analgesic activity. For example, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline demonstrates analgesic effects, albeit less potent than morphine. These findings highlight the compound’s potential in pain management .
Antibacterial Activity
Novel derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for antibacterial properties. For instance, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline showed antibacterial activity against various pathogenic bacterial strains .
Dye Components
8-Bromo-1,2,3,4-tetrahydroquinoline is an active component in various dyes. Its presence contributes to the coloration and stability of dye formulations .
Safety and Hazards
Future Directions
Research on 8-Bromo-1,2,3,4-tetrahydroquinoline and related compounds is ongoing. For example, one study discusses the development of novel 1,2,3,4-tetrahydroquinoline scaffolds as potent NF-kappaB inhibitors . Another study discusses the transition-metal-catalyzed directed carbon–carbon bond forming reactions for the C8–H functionalization of quinolines and tetrahydroquinolines .
Mechanism of Action
Target of Action
8-Bromo-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a structural motif of various natural products and therapeutic lead compounds Tetrahydroquinoline derivatives have been found to interact with a variety of targets, including retinoic acid receptor-related orphan receptor γ (rorγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
It’s known that tetrahydroquinoline derivatives can act as inverse agonists of rorγ, inhibiting its transcriptional activity . This suggests that 8-Bromo-1,2,3,4-tetrahydroquinoline may interact with its targets in a similar manner, leading to changes in gene expression.
Biochemical Pathways
The inhibition of rorγ by tetrahydroquinoline derivatives can impact the differentiation of cd4+t cells into th17 cells, and the production of pro-inflammatory cytokines, including il-17 and il-22 . This suggests that 8-Bromo-1,2,3,4-tetrahydroquinoline may influence similar pathways.
Result of Action
The inhibition of rorγ by tetrahydroquinoline derivatives can lead to a decrease in the production of pro-inflammatory cytokines, which may result in anti-inflammatory effects .
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKLHAZLSZWPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,2,3,4-tetrahydroquinoline |
Synthesis routes and methods
Procedure details
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